molecular formula C14H11FO3 B6398690 3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid CAS No. 1261988-44-6

3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid

Cat. No.: B6398690
CAS No.: 1261988-44-6
M. Wt: 246.23 g/mol
InChI Key: UORTWPGDRMKLBS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It features a fluorine atom and a hydroxyl group attached to a phenylacetic acid structure

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-10(3-2-4-11(8)14(17)18)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORTWPGDRMKLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689352
Record name 3'-Fluoro-4'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-44-6
Record name 3'-Fluoro-4'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid typically involves the hydroxylation of 3-fluorobenzoic acid. This process can be carried out using liquid ammonia, sodium hydroxide, and cuprous hydroxide . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-hydroxyphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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